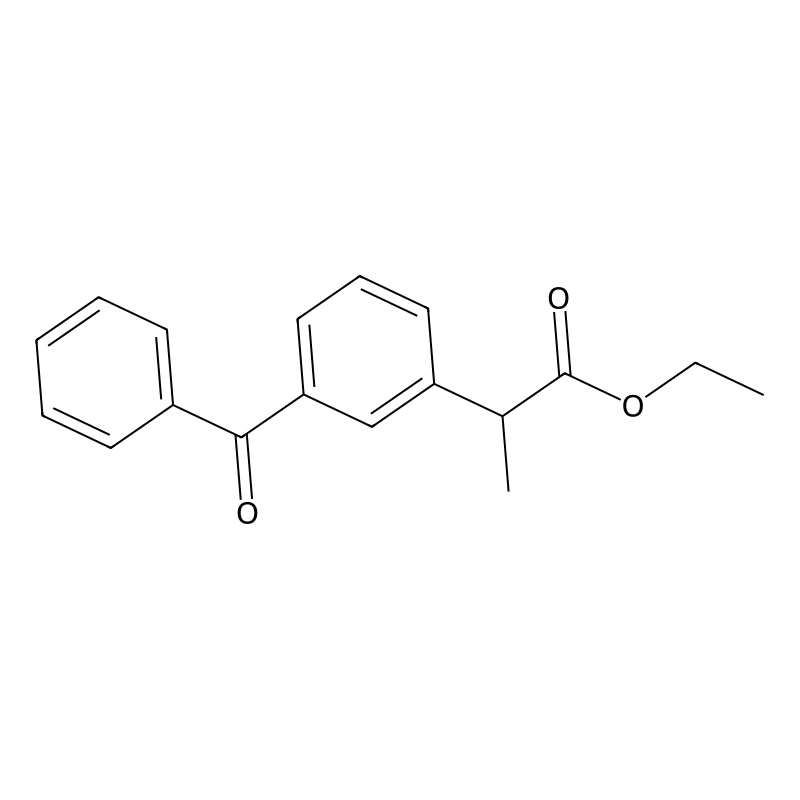

Ethyl 2-(3-benzoylphenyl)propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ethyl 2-(3-benzoylphenyl)propanoate, also known as Ketoprofen Ethyl Ester, is an organic compound with the molecular formula C₁₈H₁₈O₃ and a molecular weight of 282.33 g/mol. It is characterized by its structure, which includes an ethyl ester group attached to a propanoic acid moiety and a benzoylphenyl group. This compound typically appears as a colorless oily liquid and is noted for its stability under normal conditions .

Synthesis and Characterization:

Ethyl 2-(3-benzoylphenyl)propanoate, also known as ketoprofen ethyl ester, is an intermediate compound used in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen. Studies have explored various methods for its synthesis, including:

- Claisen condensation of ethyl propionate with 3-benzoylphenylacetic acid [].

- Friedel-Crafts acylation of ethyl phenylacetate with benzoyl chloride [].

- Microwave-assisted synthesis for improved efficiency and yield [].

These studies often involve detailed characterization of the synthesized product using techniques like:

- Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation [, , ].

- Mass spectrometry for determining the molecular weight [, , ].

- Fourier-transform infrared (FTIR) spectroscopy for identifying functional groups [, , ].

Potential Biological Activities:

While not as widely studied as ketoprofen itself, Ethyl 2-(3-benzoylphenyl)propanoate has been investigated for potential biological activities beyond its role as a synthetic intermediate. These include:

- Antibacterial and antifungal properties: Studies have shown some promise against specific bacterial and fungal strains, although further research is needed [, ].

- Anti-inflammatory activity: Some studies suggest potential anti-inflammatory effects, but the mechanism and efficacy require further investigation [].

- Esterification: It can be synthesized through the reaction of 3-benzoylphenylpropanoic acid with ethanol in the presence of an acid catalyst.

- Hydrolysis: The ester bond can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.

- Transesterification: It can react with other alcohols to form different esters.

These reactions highlight the compound's versatility in organic synthesis and its potential applications in medicinal chemistry .

Ethyl 2-(3-benzoylphenyl)propanoate exhibits anti-inflammatory properties similar to its parent compound, Ketoprofen. It is primarily used for its analgesic effects in treating pain and inflammation. The biological activity is attributed to its ability to inhibit cyclooxygenase enzymes, thereby reducing prostaglandin synthesis .

The synthesis of Ethyl 2-(3-benzoylphenyl)propanoate can be achieved through several methods:

- Direct Esterification:

- Reacting 3-benzoylphenylpropanoic acid with ethanol in the presence of an acid catalyst.

textC₁₈H₁₈O₃ + C₂H₅OH → C₁₈H₁₈O₃ (ethyl ester) + H₂O - Transesterification:

- Reacting a different alkyl ester with 3-benzoylphenylpropanoic acid.

These methods allow for the production of high-purity Ethyl 2-(3-benzoylphenyl)propanoate suitable for pharmaceutical applications .

Ethyl 2-(3-benzoylphenyl)propanoate finds various applications, including:

- Pharmaceuticals: Used as an active ingredient in pain relief medications.

- Chemical Intermediates: Employed in the synthesis of other pharmaceutical compounds.

- Research: Utilized in studies exploring anti-inflammatory mechanisms and drug development.

Its unique properties make it valuable in both therapeutic and research contexts .

Studies on Ethyl 2-(3-benzoylphenyl)propanoate indicate interactions with various biological targets:

- Cyclooxygenase Inhibition: It effectively inhibits cyclooxygenase enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

- Drug Interactions: Potential interactions with other medications metabolized by cytochrome P450 enzymes have been noted, necessitating caution during co-administration.

These interactions underscore the importance of understanding the pharmacokinetics and dynamics when using this compound therapeutically .

Several compounds share structural similarities with Ethyl 2-(3-benzoylphenyl)propanoate. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Feature |

|---|---|---|

| Ketoprofen | Same core structure | Non-steroidal anti-inflammatory drug |

| Methyl 2-(3-benzoylphenyl)propanoate | Methyl group instead of ethyl | Different pharmacokinetic profile |

| Propanamide derivative | Contains amide functional group | Varying biological activity |

Ethyl 2-(3-benzoylphenyl)propanoate is unique due to its specific ester configuration and enhanced bioavailability compared to other derivatives, making it particularly effective as an analgesic agent .

XLogP3

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard